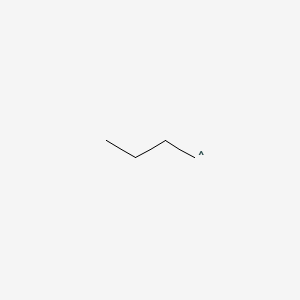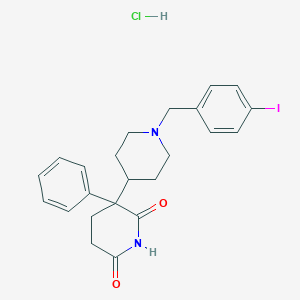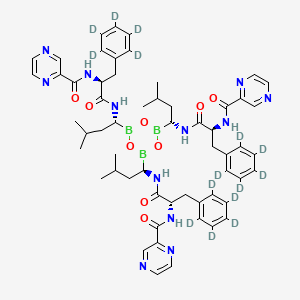
Bortezomib trimer-d15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bortezomib trimer-d15 is a deuterium-labeled derivative of bortezomib, a dipeptidyl boronic acid that selectively inhibits the ubiquitin-proteasome pathway. This pathway plays a crucial role in the degradation of many intracellular proteins. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of bortezomib due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bortezomib trimer-d15 involves the incorporation of deuterium into the bortezomib molecule. The process typically starts with the synthesis of the core bortezomib structure, followed by the introduction of deuterium atoms. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification, such as crystallization and chromatography, to isolate the desired deuterium-labeled compound .
化学反応の分析
Types of Reactions: Bortezomib trimer-d15 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
科学的研究の応用
Bortezomib trimer-d15 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Used to study protein degradation pathways and cellular processes.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of bortezomib.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
Bortezomib trimer-d15 exerts its effects by inhibiting the 26S proteasome, a multisubunit protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis. The molecular targets include various regulatory proteins involved in cell proliferation, apoptosis, and angiogenesis .
類似化合物との比較
Carfilzomib: Another proteasome inhibitor with a different chemical structure.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Oprozomib: A proteasome inhibitor currently under investigation for its therapeutic potential.
Uniqueness: Bortezomib trimer-d15 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The stable isotope labeling allows for precise tracking and quantification of the compound in biological systems, making it a valuable tool in drug development and research .
特性
分子式 |
C57H69B3N12O9 |
|---|---|
分子量 |
1113.8 g/mol |
IUPAC名 |
N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1/i7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D,19D,20D,21D |
InChIキー |
YVBHFXUJMLXLKP-AIXSHOBKSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@H](B2OB(OB(O2)[C@H](CC(C)C)NC(=O)[C@H](CC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])NC(=O)C4=NC=CN=C4)[C@H](CC(C)C)NC(=O)[C@H](CC5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])NC(=O)C6=NC=CN=C6)CC(C)C)NC(=O)C7=NC=CN=C7)[2H])[2H] |
正規SMILES |
B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


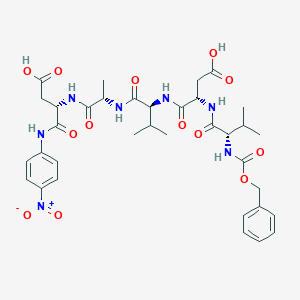
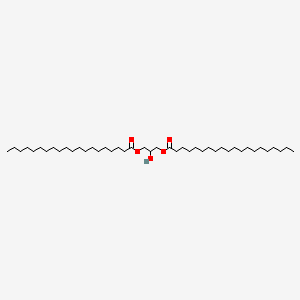
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
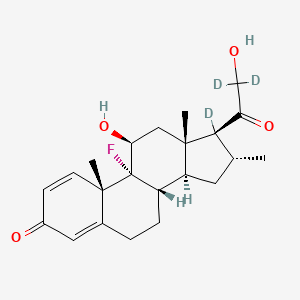
![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)
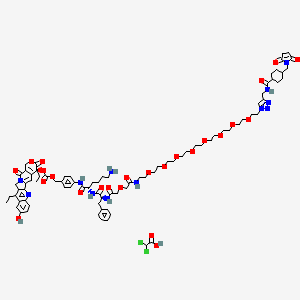

![3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B10814756.png)

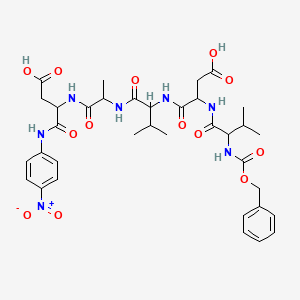
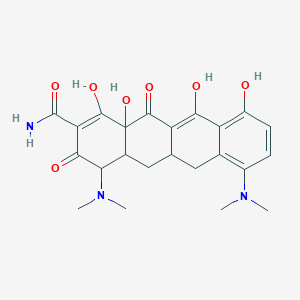
![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane](/img/structure/B10814776.png)
